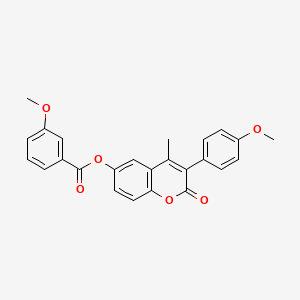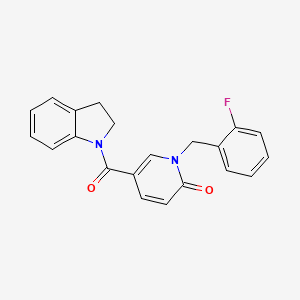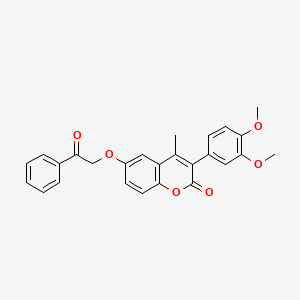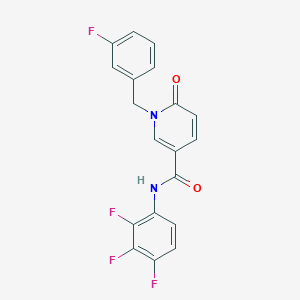![molecular formula C17H21N5OS B11253832 N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B11253832.png)
N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate benzyl halides under reflux conditions in the presence of a base such as piperidine . The reaction is carried out in ethanol, and the product is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound may involve microwave-mediated synthesis, which offers higher yields and shorter reaction times compared to conventional methods. For example, a microwave-mediated reaction at 140°C can yield the desired product with an 89% yield within 3 hours .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Benzyl halides in the presence of piperidine.
Major Products Formed
The major products formed from these reactions include various substituted triazolothiadiazines, which can exhibit different pharmacological activities depending on the substituents introduced.
Scientific Research Applications
N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it useful in the study of infectious diseases.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and analgesic properties.
Industry: Used in the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another class of triazolothiadiazines with different isomeric structures.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: These compounds also have a fused triazole-thiadiazine ring system but differ in the position of the nitrogen atoms.
Uniqueness
N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is unique due to its specific substitution pattern, which can lead to distinct pharmacological properties compared to other triazolothiadiazines .
Properties
Molecular Formula |
C17H21N5OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]butanamide |
InChI |
InChI=1S/C17H21N5OS/c1-3-5-14-19-20-17-22(14)21-16(24-17)13-9-7-12(8-10-13)11-18-15(23)6-4-2/h7-10H,3-6,11H2,1-2H3,(H,18,23) |
InChI Key |
ILUBIZABLUJWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethoxybenzamide](/img/structure/B11253752.png)


![3-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253767.png)

![2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11253788.png)

![3-[3-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11253797.png)
![N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11253800.png)

![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B11253819.png)
![4-[2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine](/img/structure/B11253824.png)


